molecular formula C6H9NO2 B11924525 (2-Nitrovinyl)cyclobutane

(2-Nitrovinyl)cyclobutane

Cat. No.: B11924525
M. Wt: 127.14 g/mol
InChI Key: OZUJUUDXQAZCFU-SNAWJCMRSA-N
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Description

(2-Nitrovinyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a nitrovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (2-Nitrovinyl)cyclobutane involves a [2+2] cycloaddition reaction. This reaction typically requires the use of electron-rich olefins and α,β-unsaturated carbonyl compounds under specific conditions. For instance, the reaction can be catalyzed by acids or other reagents that facilitate the formation of the cyclobutane ring .

Industrial Production Methods

Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The process would need to be optimized for yield and efficiency, potentially using continuous flow reactors and other advanced industrial techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2-Nitrovinyl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrocyclobutane derivatives, while reduction can produce aminocyclobutane compounds .

Scientific Research Applications

(2-Nitrovinyl)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Nitrovinyl)cyclobutane involves its ability to participate in cycloaddition reactions. The nitrovinyl group can interact with various molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved include the activation of the nitrovinyl group and subsequent cycloaddition with other unsaturated compounds .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple four-membered ring without any substituents.

    Nitrocyclobutane: Cyclobutane with a nitro group attached.

    Vinylcyclobutane: Cyclobutane with a vinyl group attached.

Uniqueness

(2-Nitrovinyl)cyclobutane is unique due to the presence of both a nitro group and a vinyl group on the cyclobutane ring.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

[(E)-2-nitroethenyl]cyclobutane

InChI

InChI=1S/C6H9NO2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2/b5-4+

InChI Key

OZUJUUDXQAZCFU-SNAWJCMRSA-N

Isomeric SMILES

C1CC(C1)/C=C/[N+](=O)[O-]

Canonical SMILES

C1CC(C1)C=C[N+](=O)[O-]

Origin of Product

United States

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